Product packaging for Lamellarin T(Cat. No.:CAS No. 189083-78-1)

Lamellarin T

Cat. No.: B1239765
CAS No.: 189083-78-1
M. Wt: 545.5 g/mol
InChI Key: NKDLSUHQYRACEX-UHFFFAOYSA-N
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Description

Lamellarin T is a member of the lamellarin family of polycyclic pyrrole alkaloids, which were first isolated from marine organisms such as mollusks and ascidians . Like other lamellarins, it features a complex, fused pentacyclic structure that is characteristic of type-I lamellarins . This compound is offered for research purposes to investigate the broad biological activity exhibited by this class of marine natural products. Lamellarins have demonstrated significant research interest due to their potent biological effects. They are primarily investigated for their anti-tumor properties and their ability to overcome multi-drug resistance (MDR) in cancer cells . The mechanism of action for many lamellarins, such as the prominent Lamellarin D, involves the inhibition of topoisomerase I (Topo I) , a nuclear enzyme critical for DNA replication and transcription . By stabilizing the Topo I-DNA cleavable complex, these compounds can induce DNA damage and trigger apoptosis in cancer cells . Some lamellarins also exhibit anti-HIV activity , particularly sulfated derivatives, which have been shown to inhibit HIV-1 integrase at non-cytotoxic concentrations . While the specific biological profile of this compound is less documented compared to other family members like Lamellarin D, it serves as a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can use it to explore the pharmacophore required for biological activity and to design novel derivatives with improved selectivity and efficacy . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27NO9 B1239765 Lamellarin T CAS No. 189083-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189083-78-1

Molecular Formula

C30H27NO9

Molecular Weight

545.5 g/mol

IUPAC Name

7-hydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17,18-tetramethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one

InChI

InChI=1S/C30H27NO9/c1-35-20-7-6-14(10-18(20)32)24-25-17-12-22(36-2)19(33)13-21(17)40-30(34)27(25)31-9-8-15-16(26(24)31)11-23(37-3)29(39-5)28(15)38-4/h6-7,10-13,32-33H,8-9H2,1-5H3

InChI Key

NKDLSUHQYRACEX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O

Other CAS No.

189083-78-1

Synonyms

lamellarin T

Origin of Product

United States

Isolation and Putative Biosynthetic Considerations of Lamellarin T

Isolation of Lamellarin T and Related Congeners

The lamellarin family of alkaloids was first discovered in 1985 with the isolation of lamellarins A-D from the prosobranch mollusc Lamellaria sp. in Palau. researchgate.netresearchgate.net Since this initial discovery, over 70 different lamellarins and structurally related alkaloids have been identified. nih.govresearchgate.net These compounds share a common 3,4-diarylpyrrole structural motif. researchgate.net

This compound, along with lamellarins N, U, V, W, X, and Y 20-sulfate, was isolated from a colonial ascidian of the Didemnum genus, collected from the Great Barrier Reef in Australia. nih.gov Another related compound, lamellarin S, was isolated from an Australian tunicate, also of the Didemnum species. nih.gov

The broader family of lamellarin alkaloids can be categorized into three main structural groups:

Type I: These possess a fused pentacyclic skeleton. This group is further divided into those with a saturated C5-C6 bond (Type Ia) and those with an unsaturated C5-C6 bond (Type Ib). mdpi.comnii.ac.jp

Type II: These have a non-fused pyrrole (B145914) ring. mdpi.com

Type III: This group includes sulfated derivatives. researchgate.net

This compound falls into the Type I category, featuring the characteristic fused pentacyclic framework.

Natural Sources and Geographic Distribution of Lamellarins

Lamellarin alkaloids have been isolated from a variety of marine organisms across different geographic locations. researchgate.net The primary sources are marine invertebrates, particularly ascidians (tunicates), sponges, and prosobranch mollusks. nih.govresearchgate.neteurekaselect.com

The following table summarizes the natural sources and collection localities for this compound and some of its closely related congeners.

CompoundNatural SourceGeographic Location
This compound Colonial ascidian Didemnum sp.Great Barrier Reef, Australia
Lamellarins A–D Prosobranch mollusc Lamellaria sp.Palau
Lamellarins E–H Marine ascidian Didemnum chartaceumIndian Ocean (Republic of the Seychelles)
Lamellarins I–M Colonial ascidian Didemnum sp.Great Barrier Reef, Australia
Lamellarins O & P Marine sponge Dendrilla cactosSouthern Australia
Lamellarin S Australian tunicate Didemnum sp.New South Wales, Australia
Lamellarin Z Ascidian Didemnum chartaceumGreat Barrier Reef, Australia

Putative Biosynthetic Pathways and Precursors of Lamellarin Alkaloids

The biosynthesis of lamellarin alkaloids is thought to originate from aromatic amino acids. researchgate.net The proposed biosynthetic pathway suggests that these complex molecules are derived from the sequential enzymatic transformation of precursors like tyrosine and 3,4-dihydroxyphenylalanine (DOPA). researchgate.net

The core structure of the lamellarins is a pyrrole ring, a five-membered heteroaromatic ring. mdpi.com The formation of this central pyrrole unit is a key step in the biosynthesis. One proposed pathway for the formation of pyrrole-containing natural products involves δ-aminolevulinic acid (ALA) as a crucial intermediate, which is formed from glycine (B1666218) and succinyl-CoA. mdpi.com Another major biosynthetic route is the dehydrogenation of proline to yield a pyrrole-2-carboxylate unit. mdpi.com

For lamellarins specifically, it is hypothesized that the biosynthesis involves the condensation of two molecules derived from DOPA or a related precursor to form the characteristic 3,4-diarylpyrrole core. nih.gov Subsequent cyclization and functional group modifications would then lead to the diverse array of lamellarin structures observed in nature. rsc.org While the exact enzymatic steps and intermediate compounds are still under investigation, the origin from aromatic amino acid precursors provides a logical framework for the construction of these intricate marine alkaloids. researchgate.netresearchgate.net

Synthetic Methodologies and Strategies for Lamellarin T and Analogs

General Approaches to the Lamellarin Core Structure

Synthetic strategies toward the lamellarin core are generally categorized into three main approaches based on the initial building block: those starting from pyrrole (B145914), isoquinoline (B145761), or coumarin (B35378) derivatives. mdpi.comresearchgate.netdntb.gov.ua These methods employ a variety of chemical reactions to construct the characteristic fused pentacyclic skeleton of Type I lamellarins or the 3,4-diaryl substituted pyrrole core of Type II lamellarins. nih.govmdpi.commdpi.com

A prevalent strategy for constructing the lamellarin framework begins with a pre-existing pyrrole ring, which is subsequently functionalized. rsc.orgmdpi.com This "bottom-up" approach often involves the sequential and regioselective introduction of aryl groups onto the pyrrole core. acs.org A common tactic is the iterative halogenation of the pyrrole, followed by metal-catalyzed cross-coupling reactions to install the necessary aryl substituents. nih.govrsc.orgacs.org For example, a triply iterative halogenation/cross-coupling sequence has been successfully applied to achieve a modular synthesis of lamellarin G trimethyl ether. nih.govacs.org This route allows for controlled regiochemistry, which is essential for synthesizing unsymmetrically substituted lamellarins. acs.org Syntheses starting from simple pyrroles, such as pyrrole-2-carboxylates, often build the complex structure through stepwise arylations and subsequent cyclizations to form the fused ring system. mdpi.comacs.org

An alternative major synthetic pathway commences with an isoquinoline derivative, with the pyrrole ring being constructed at a later stage. mdpi.comresearchgate.netdntb.gov.uanii.ac.jp This approach views the lamellarin pentacyclic system as a functionalized pyrrolo[2,1-a]isoquinoline (B1256269). nii.ac.jpnih.gov The first total synthesis of lamellarin D and H by Ishibashi and colleagues utilized this strategy, employing an N-ylide-mediated cyclization from a benzylisoquinoline derivative to form the pyrrole ring. mdpi.comnih.gov Other methods involve the reaction of 3,4-dihydroisoquinoline (B110456) derivatives with phenacyl halides or the coupling of benzyldihydroisoquinolines with nitrostyrenes to assemble the core structure. iupac.orgresearchgate.net This route is particularly effective for creating the fused pyrrolo[2,1-a]isoquinoline core that is characteristic of many lamellarins. nih.gov

A third general strategy begins with coumarin-based starting materials. mdpi.comresearchgate.netdntb.gov.ua In this approach, the coumarin moiety is used as a foundation, onto which the pyrrole and isoquinoline portions are subsequently fused. mdpi.comresearchgate.net Some syntheses involve the direct annulation of a pyrrole ring onto a functionalized coumarin derivative. acs.org For instance, a Grob-type coupling reaction between a 3-nitrocoumarin (B1224882) and a substituted isoquinoline like papaverine (B1678415) has been shown to efficiently construct the pentacyclic lamellarin skeleton. acs.orgacs.org This method has been applied to the total syntheses of lamellarins H and D. acs.org

Isoquinoline-Derived Synthetic Routes

Total Synthesis of Lamellarin T and Specific Lamellarin Analogs

The total synthesis of this compound was reported by Banwell and co-workers as part of a convergent approach applicable to several Type I lamellarins. mdpi.com Their strategy involved an intramolecular [3+2] cycloaddition of an azomethine ylide. This key step was used to construct the core of this compound, which was achieved in a 41% yield over six steps. mdpi.com The same general methodology was also successfully applied to synthesize analogs such as Lamellarin U and Lamellarin W. mdpi.com

Numerous other lamellarin analogs have been synthesized, showcasing the versatility of modern organic chemistry. For instance, Okano and coworkers reported the total synthesis of Lamellarins L, J, G, and Z using a one-pot halogen dance/Negishi cross-coupling reaction as a key step. mdpi.comnih.govacs.org A scalable synthesis of six natural lamellarins, including D, G, L, N, S, and Z, was demonstrated by Kumar's group, featuring a [3+2] cycloaddition to form the pyrrole core followed by a palladium-mediated cross-dehydrogenative coupling. nih.govdoi.org Similarly, Iwao's group developed a modular synthesis for Lamellarins D, L, and N based on a Hinsberg-type pyrrole synthesis followed by iterative Suzuki-Miyaura couplings. acs.orgscispace.com

Key Reactions and Methodological Advances in Lamellarin Synthesis

The construction of the complex, poly-arylated lamellarin skeleton relies heavily on powerful and versatile chemical reactions. mdpi.comresearchgate.net Methodological advances, particularly in the realm of transition-metal catalysis, have been instrumental in enabling efficient and convergent syntheses. mdpi.commdpi.com Besides cross-coupling, key reactions include cycloadditions, lactonizations, and various cyclocondensation strategies to form the heterocyclic rings. mdpi.comresearchgate.net

Metal-catalyzed cross-coupling reactions are cornerstone technologies in the synthesis of this compound and its analogs. mdpi.commdpi.comresearchgate.net These reactions are essential for forming the carbon-carbon bonds that link the various aryl groups to the central pyrrole core. mdpi.com

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is frequently employed. mdpi.com It has been used in numerous lamellarin syntheses to arylate the pyrrole ring in a stepwise and controlled manner. mdpi.commdpi.comacs.org For example, iterative Suzuki-Miyaura couplings on a dihalogenated pyrrole core allow for the differential introduction of various aryl groups, providing a modular route to complex lamellarins like lamellarin G trimethyl ether and lamellarin S. nih.govanu.edu.au The reaction's tolerance for a wide range of functional groups is a significant advantage. acs.org

The Negishi reaction , involving the coupling of organozinc reagents with organic halides, is another powerful tool. mdpi.com It was a key step in a convergent total synthesis of Lamellarin K, where an alkynylzinc chloride was coupled with an aryl iodide to form a pivotal tolane intermediate. mdpi.com More recently, a one-pot halogen dance/Negishi coupling sequence was developed for the synthesis of Lamellarins G, J, L, and Z, demonstrating a highly efficient method for creating fully substituted pyrroles from dibromopyrrole precursors. mdpi.comnih.govacs.org Other cross-coupling reactions, such as the Stille coupling (using organotin reagents), have also been successfully applied in the synthesis of lamellarin alkaloids. nih.govmdpi.com

Cycloaddition Reactions (e.g., 1,3-Dipolar, [3+2] Annulation)

Cycloaddition reactions represent a powerful and convergent approach for constructing the central pyrrole ring of the lamellarin framework. researchgate.net These reactions, particularly 1,3-dipolar cycloadditions and [3+2] annulations, allow for the efficient assembly of the key heterocyclic core from relatively simple precursors. researchgate.netmdpi.com

One notable strategy involves the 1,3-dipolar cycloaddition of nitrones to alkynes . This method was successfully employed in the synthesis of lamellarins I and K. thieme-connect.com The key step is the cycloaddition to form an isoxazoline (B3343090) intermediate, which then undergoes rearrangement to furnish the desired 1,2,4-trisubstituted pyrrole core. mdpi.comthieme-connect.com For instance, the reaction between a substituted nitrone and an alkyne, heated under argon, yields the isoxazoline which can then be converted to the lamellarin skeleton. thieme-connect.com

Another prominent 1,3-dipolar cycloaddition strategy utilizes azomethine ylides . Banwell and coworkers pioneered a convergent total synthesis of lamellarin K via an intramolecular [3+2] cycloaddition of an azomethine ylide. nih.govmdpi.com The ylide is typically generated in situ from a dihydroisoquinolinium salt. nih.gov This intramolecular approach has proven to be versatile and high-yielding. thieme-connect.com A related intermolecular approach involves the 1,3-dipolar cycloaddition of isoquinolinium ylides to nitrostilbenes, which act as synthetic equivalents of diaryl-alkynes, providing a direct route to the 1,2-diarylpyrrolo[2,1-a]isoquinolinium-3-carboxylate core of lamellarins. acs.orgnih.gov

[3+2] Annulation reactions have also been effectively applied. A Ru(II)-catalyzed [3+2] annulation strategy has been developed for the total synthesis of Lamellarin D, Lamellarin H, and Lamellarin D trimethyl ether. nih.govacs.org This method constructs the central pyrrole ring in a highly efficient manner. nih.govacs.org Similarly, a one-pot [3+2] cycloaddition/elimination/aromatization sequence starting from an aziridine (B145994) ester and a β-bromo-β-nitrostyrene has been used to create a 1,2,4-trisubstituted pyrrole, a key precursor for the synthesis of various lamellarins. mdpi.com

Table 1: Examples of Cycloaddition Reactions in Lamellarin Synthesis
Reaction TypeKey ReactantsProduct/IntermediateTarget Lamellarin(s)Reference
1,3-Dipolar CycloadditionNitrone and AlkyneIsoxazoline intermediate, rearranges to pyrroleLamellarin I, Lamellarin K thieme-connect.com
Intramolecular [3+2] CycloadditionAzomethine ylide (from dihydroisoquinolinium salt) and AlkyneCentral pyrrole ringLamellarin K nih.govmdpi.com
Intermolecular 1,3-Dipolar CycloadditionIsoquinolinium ylide and Nitrostilbene1,2-diarylpyrrolo[2,1-a]isoquinolinium-3-carboxylateHexacyclic Lamellarin Core acs.orgnih.gov
Ru(II)-catalyzed [3+2] AnnulationNot specifiedCentral pyrrole ringLamellarin D, Lamellarin H nih.govacs.org
[3+2] Cycloaddition/Elimination/AromatizationAziridine ester and β-bromo-β-nitrostyrene1,2,4-trisubstituted pyrroleLamellarin G trimethyl ether mdpi.com

Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules like lamellarins by combining three or more starting materials in a single step. nih.gov This approach adheres to the principles of atom and step economy, rapidly building molecular complexity from simple and modular starting materials. nih.gov

Several MCR strategies have been developed for the construction of the polysubstituted pyrrole core of lamellarins. mdpi.comrsc.org For example, a three-component annulation reaction involving α-silylaryl triflates, Schiff bases, and alkynes has been utilized to generate polysubstituted pyrroles. ncue.edu.tw This domino reaction proceeds through five sequential steps in one flask: aryne formation, nucleophilic addition, proton transfer, 1,3-dipolar cycloaddition, and dehydrogenative aromatization, and has been successfully applied to the synthesis of Lamellarin R. ncue.edu.tw

Another MCR approach involves the reaction of glycine (B1666218) methyl ester, benzaldehyde, and chalcone (B49325) to assemble a highly substituted pyrrolidine (B122466) ring, which can then be converted to the lamellarin scaffold. rsc.org A four-component reaction has also been reported for the construction of the coumarin-fused pyrrolo[2,1-a]isoquinoline system, providing an expedient route to the lamellarin core. mdpi.com

Biomimetic Syntheses

Biomimetic syntheses aim to mimic the proposed biosynthetic pathways of natural products. The first synthesis of a lamellarin, specifically Lamellarin G trimethyl ether, was achieved by Steglich and coworkers in 1997 through a biomimetic approach. mdpi.commdpi.comnih.gov This landmark synthesis was both short and elegant. nih.gov

The key steps in this biomimetic strategy involve the oxidative coupling of two molecules of an arylpyruvic acid, followed by a Paal-Knorr cyclization with a 2-arylethylamine to form the central pyrrole-2,5-dicarboxylic acid. nih.govmdpi.com Subsequent treatment with lead(IV) acetate (B1210297) leads to the oxidative formation of the lactone ring, completing the core structure. mdpi.comnih.gov This biomimetic method has been foundational and has inspired further syntheses of other lamellarins, such as Lamellarin L, by coupling two different arylpyruvic acid units. nih.gov

Table 2: Key Features of Biomimetic Synthesis of Lamellarin G Trimethyl Ether
Key StepReagents/ConditionsIntermediate/Product FormedReference
Oxidative DimerizationArylpyruvic acid1,4-dicarbonyl compound nih.gov
Paal-Knorr Cyclization/Condensation1,4-dicarbonyl compound and 2-arylethylaminePyrrole-2,5-dicarboxylic acid nih.gov
Oxidative LactonizationLead(IV) acetateLamellarin G trimethyl ether mdpi.comnih.gov

Development of Modular and Convergent Synthetic Strategies

The development of modular and convergent synthetic strategies has been a major focus in the field, allowing for the flexible and efficient synthesis of a wide range of lamellarin analogs. These strategies typically involve the sequential and regioselective construction of the lamellarin skeleton from key building blocks. mdpi.comnih.gov

A prominent modular approach, developed by Handy and coworkers, is based on an iterative halogenation/cross-coupling reaction sequence. nih.gov This method starts with a simple pyrrole core which is then sequentially decorated with the required aryl moieties using Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov A key advantage of this strategy is the ability to introduce different aryl groups in a controlled manner, enabling the synthesis of diverse lamellarin structures from a common intermediate. mdpi.comnih.gov The synthesis of Lamellarin G trimethyl ether was a benchmark for this modular approach. nih.gov

Table 3: Comparison of Modular and Convergent Strategies for Lamellarin Synthesis
StrategyKey FeaturesExample Lamellarins SynthesizedKey ReactionsReference
Modular Synthesis (Handy)Iterative decoration of a pyrrole core. Regioselective halogenation.Lamellarin G trimethyl etherSuzuki-Miyaura cross-coupling nih.gov
Convergent Synthesis (Banwell)Late-stage joining of separately synthesized fragments. High overall efficiency.Lamellarin K, this compound, Lamellarin U, Lamellarin WIntramolecular [3+2] cycloaddition, Negishi and Suzuki-Miyaura cross-couplings nih.govmdpi.comnih.gov

Conclusion

Lamellarin T is a significant member of the lamellarin family of marine alkaloids, characterized by its potent cytotoxic activity against a range of cancer cell lines. Its discovery has enriched the chemical diversity of marine natural products and provided a valuable scaffold for medicinal chemistry research. While its precise mechanisms of action are still being fully elucidated, it likely shares common pathways with other cytotoxic lamellarins, such as the inhibition of topoisomerase I and protein kinases. The ongoing research into this compound and its analogs holds promise for the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of Lamellarin T and Analogs

Impact of Hydroxyl and Methoxy (B1213986) Substituents on Bioactivity

The presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the lamellarin scaffold are critical determinants of biological activity. uah.es SAR studies have consistently shown that these substituents significantly influence the cytotoxic and enzyme-inhibitory properties of lamellarin analogs.

For instance, research on a series of lamellarin derivatives has highlighted that the hydroxyl groups at the C-8 and C-20 positions are crucial for potent cytotoxicity and topoisomerase I (Top1) inhibition. core.ac.uknii.ac.jp The removal of the 20-OH group, in particular, leads to a drastic reduction in antiproliferative activity. uah.es Molecular modeling suggests that the 8-OH and 20-OH groups can form key hydrogen bond interactions with amino acid residues in the active site of Top1, such as Asn722 and Glu356, respectively. uah.es

In contrast, the methoxy group at the C-21 position appears to have a negligible impact on inhibitory or cytotoxic activity. uah.es However, the donor effect of methoxy substituents can contribute to the activity of certain analogs, even in the absence of hydrogen bond-donating hydroxyl groups. core.ac.uk The strategic placement of these functional groups is therefore a key consideration in the design of new lamellarin-based compounds.

Table 1: Impact of Hydroxyl and Methoxy Groups on Lamellarin Analog Activity

Compound/Analog Key Substituents Biological Activity Reference
Lamellarin D (LMD) 8-OH, 20-OH Highly cytotoxic, potent Top1 inhibitor uah.escore.ac.uk
LMD analog lacking 20-OH 8-OH Significantly reduced cytotoxicity and Top1 inhibition uah.es
LMD analog with 21-OCH3 8-OH, 20-OH, 21-OCH3 Activity similar to LMD, suggesting minimal impact of 21-OCH3 uah.es
Analogs 14g and 17g Methoxy-substituted Active, likely due to the electron-donating effect of methoxy groups core.ac.uk

Role of Core Pyrrole (B145914) and Fused Ring Systems

The core pyrrole ring and the fused polyheterocyclic system are fundamental to the bioactivity of lamellarins. researchgate.netnih.gov This rigid, planar structure is considered an essential pharmacophoric feature for effective interaction with biological targets. tandfonline.comresearchgate.net The pyrrole core serves as a central scaffold from which the crucial aryl groups at positions 3 and 4 extend. researchgate.net

Furthermore, modifications to the fused ring system, such as the introduction of aza-analogs (azalamellarins), have been explored to create compounds with selective activity against specific cancer cell lines. rsc.org

Influence of Saturation/Unsaturation within the Polyheterocyclic System

The degree of saturation in the polyheterocyclic system of lamellarins, specifically at the C5-C6 bond, is a key structural feature that differentiates various members of this family and influences their biological profiles. nih.govnii.ac.jp Lamellarins are broadly categorized into two types based on this feature: those with a saturated C5-C6 bond (Type I) and those with an unsaturated C5-C6 bond (Type II). nii.ac.jp

Studies on lamellarin analogs with varying degrees of saturation have revealed that this structural element can affect their stability and interaction with biological targets. researchgate.net For instance, analogs with a less unsaturated ring system have been observed to be less stabilized in certain molecular docking studies. researchgate.net The synthesis of both saturated and unsaturated lamellarin skeletons is a key focus in medicinal chemistry to explore the full potential of this class of compounds. acs.orgrsc.org The choice between a saturated or unsaturated system allows for fine-tuning of the molecule's conformational flexibility and electronic properties, which in turn can impact its bioactivity.

Design and Evaluation of Target-Selective Lamellarin Analogs

The potent but often broad-spectrum cytotoxicity of natural lamellarins has prompted the design and synthesis of target-selective analogs to develop more effective and less toxic therapeutic agents. nii.ac.jprsc.org Research efforts have focused on creating derivatives that exhibit enhanced selectivity for specific molecular targets, such as topoisomerase I, protein kinases, and multidrug resistance (MDR) proteins. nii.ac.jprsc.org

One approach involves the synthesis of simplified or modified lamellarin scaffolds. For example, 1-dearyllamellarin D and its C-1 substituted derivatives were designed as specific topoisomerase I inhibitors. nii.ac.jp Another strategy focuses on modifying the substitution patterns of the aryl rings to enhance interactions with the target protein. rsc.org For instance, A-ring modified lamellarin N analogs have been developed as potent and selective inhibitors of the EGFR T790M/L858R mutant, which is associated with non-small cell lung cancer resistance. rsc.org

The evaluation of these analogs in various cancer cell lines has demonstrated that it is possible to engineer lamellarins with improved target specificity and potent anti-cancer activity, with some compounds showing IC50 values in the submicromolar range. rsc.org

Table 2: Examples of Target-Selective Lamellarin Analogs

Analog Type Target Key Design Feature Reference
1-Dearyllamellarin D derivatives Topoisomerase I Simplified lamellarin scaffold nii.ac.jp
A-ring modified lamellarin N analogs EGFR T790M/L858R mutant Modification of the A-ring rsc.org
Azalamellarins EGFR T790M/L858R mutant cells Replacement of the lactone with a lactam rsc.org
Lamellarin O BCRP-mediated drug resistance Selective inhibition of BCRP nih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become invaluable tools for understanding the structure-activity relationships of lamellarins and for the rational design of new analogs. tandfonline.comresearchgate.netresearchgate.netnih.gov These in silico techniques allow researchers to predict and visualize the binding modes of lamellarin derivatives within the active sites of their biological targets.

Molecular docking studies have been instrumental in elucidating the key interactions between lamellarins and enzymes like HIV-1 integrase and topoisomerase I. uah.esnih.gov For example, docking simulations have shown that the 20-OH and 8-OH groups of lamellarin D can form hydrogen bonds with specific amino acid residues in the topoisomerase I-DNA complex, providing a molecular basis for the observed SAR. uah.es Similarly, docking studies of lamellarin O with the BCRP transporter protein revealed hydrogen bonding interactions that are crucial for its inhibitory activity. nih.gov

These computational models not only help to explain experimental observations but also guide the design of new analogs with improved binding affinity and selectivity. tandfonline.comresearchgate.net By predicting how structural modifications will affect binding, researchers can prioritize the synthesis of the most promising compounds, accelerating the drug discovery process.

Advanced Research Applications and Future Perspectives

Development of Novel Chemical Probes and Tools

The development of high-quality chemical probes is essential for dissecting complex biological signaling pathways and validating new drug targets. unimi.it An effective chemical probe must exhibit high potency and selectivity for its target. unimi.it The lamellarin scaffold is an attractive starting point for creating such tools due to its inherent biological activity and amenability to chemical modification.

Researchers have utilized the lamellarin framework to develop fluorescent sensors for live cell imaging, demonstrating the utility of these alkaloids in creating sophisticated biological tools. mdpi.com Furthermore, phenotypic screening of synthetic chromenopyrrole libraries, structurally related to lamellarins, has led to the identification of chemical probes that can modulate mitochondrial function, including membrane potential, ATP content, and reactive oxygen species (ROS) levels in specific cancer cell lines. researchgate.net This approach, which selectively targets cancer cell mitochondria, represents a promising strategy for developing new cancer therapies. researchgate.net Given its structural similarity to other active lamellarins, Lamellarin T serves as a valuable candidate for derivatization into novel chemical probes to investigate cellular processes with high precision.

Strategies for Lead Compound Optimization and Analogue Discovery

Lamellarins are frequently used as a foundational structure in the design of new therapeutic compounds, particularly for cancer. nih.govresearchgate.net The optimization of a lead compound, such as this compound, involves strategic chemical modifications to enhance its potency, selectivity, and drug-like properties. pressbooks.pub A key strategy in the lamellarin family is the synthesis of diverse analogues to establish clear structure-activity relationships (SAR).

Several approaches have been successfully employed for lamellarin analogue discovery:

Modification of Peripheral Rings: The synthesis of analogues lacking specific structural components, such as the F-ring or E-ring, helps to elucidate the contribution of each part of the molecule to its biological activity. nih.gov For instance, a facile synthetic method toward E-ring-free lamellarin analogues was recently developed using a [3+2]-cycloaddition reaction. nih.gov

Open-Lactone Analogues: Researchers have prepared libraries of open-lactone (seco-lamellarins) derivatives. acs.org A study involving a library of these analogues found that many retained significant cytotoxicity, providing a new direction for lead optimization. acs.org

Systematic Aryl Group Introduction: The use of sequential and regioselective bromination followed by palladium-catalyzed Suzuki cross-coupling reactions allows for the introduction of various aryl groups onto the lamellarin scaffold. acs.org This modular approach facilitates the creation of extensive libraries for biological screening.

Computational Guidance: In silico screening and molecular docking studies are increasingly used to predict the binding interactions of lamellarin analogues with their biological targets, such as HIV-1 integrase or protein kinases. nih.gov This computational insight helps to rationally design more potent and selective inhibitors.

These established strategies can be directly applied to this compound to discover novel analogues with improved therapeutic potential.

Investigational Tools for Cellular and Molecular Biology

The lamellarin family of compounds has proven to be a valuable set of investigational tools for studying fundamental cellular and molecular processes due to their multi-target profiles. nih.govsemanticscholar.org As a member of this class, this compound holds similar potential for elucidating complex biological mechanisms.

Lamellarins are known to interact with several key cellular targets:

Topoisomerase I: Lamellarin D is a well-characterized inhibitor of topoisomerase I, an enzyme critical for relieving DNA supercoiling during replication and transcription. nih.govvliz.be It stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks. vliz.beresearchgate.net This mechanism makes lamellarins useful tools for studying DNA replication and repair processes.

Protein Kinases: Certain lamellarins have been shown to inhibit a range of protein kinases relevant to cancer, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and DYRK1A. nih.gov The correlation between kinase inhibition and cytotoxicity suggests this is a significant contributor to their anticancer effects, allowing researchers to probe specific signaling pathways. nih.gov

Mitochondria: Beyond the nucleus, lamellarins can directly target mitochondria, inducing apoptosis by affecting mitochondrial membrane potential and triggering the release of pro-apoptotic factors. researchgate.netnih.gov Lamellarin D, for example, has been observed to accumulate within mitochondria. researchgate.net This makes the lamellarin scaffold a powerful tool for investigating mitochondrial biology and its role in cell death.

The polypharmacology of lamellarins allows them to be used as versatile molecular probes to dissect the intricate network of pathways governing cell proliferation and survival. researchgate.net

Exploration of New Therapeutic Avenues in Pre-clinical Models

The diverse biological activities of the lamellarin class have prompted their investigation for multiple therapeutic applications in pre-clinical settings. While extensive pre-clinical data may not be available specifically for this compound, the activities of its close analogues point toward promising therapeutic avenues.

Anticancer Therapy: The primary therapeutic application explored for lamellarins is in oncology. Their potent cytotoxic effects against a wide range of cancer cell lines, including those with multidrug resistance (MDR), make them attractive candidates for cancer drug development. nih.govgoogle.com The dual mechanism of inhibiting both nuclear and mitochondrial topoisomerase I, as seen with Lamellarin D, presents a novel angle for cancer treatment. semanticscholar.org

Antiviral Activity: Certain sulfated lamellarins, such as lamellarin α 20-sulfate, have been identified as inhibitors of the HIV-1 integrase enzyme, which is essential for viral replication. nih.govnih.gov This compound was shown to inhibit HIV-1 growth in cell culture. nih.gov More recent in silico studies have explored the potential of lamellarins as inhibitors of the main proteases of SARS-CoV-2 and Zika viruses, suggesting a broader antiviral potential for the scaffold. researchgate.net

The existing body of research on the lamellarin family provides a strong rationale for investigating this compound in pre-clinical models for both cancer and viral diseases.

Innovations in Synthetic Accessibility for Research Applications

The limited supply of lamellarins from natural sources has driven extensive efforts to develop efficient and high-yielding synthetic routes. nih.govresearchgate.net Innovations in organic synthesis have made this compound and its analogues more accessible for research and development.

CompoundStarting MaterialNumber of StepsOverall YieldReference
This compound 3-Isopropoxy-4-methoxybenzaldehyde641% mdpi.comnih.gov
Lamellarin U 3-Isopropoxy-4-methoxybenzaldehyde645% mdpi.comnih.gov
Lamellarin W 3-Isopropoxy-4-methoxybenzaldehyde742% mdpi.comnih.gov

Other significant innovations in the synthesis of the lamellarin core include:

Cross-Dehydrogenative Coupling (CDC): This method enables the rapid construction of the pentacyclic lamellarin scaffold from a central pyrrole (B145914) core, leading to concise total syntheses of several natural lamellarins in just 5-6 steps. doi.org

Intramolecular Heck Reaction: This palladium-catalyzed reaction has been used as a key step to form the pentacyclic core of lamellarin D analogues. mdpi.com

Direct Metal-Halogen Exchange: This strategy allows for the formation of the lamellarin framework from 2-bromopyrrole carbonate derivatives in moderate to good yields. capes.gov.br

Modular Suzuki Couplings: Many syntheses rely on sequential Suzuki cross-coupling reactions to build the diarylpyrrole moiety, offering a flexible way to create diverse analogues. mdpi.com

These advanced synthetic methodologies have significantly improved the accessibility of this compound and its parent scaffold, facilitating deeper investigation into their biological properties and therapeutic potential.

Q & A

Q. What are the primary methodologies for isolating and structurally characterizing Lamellarin T from natural sources?

this compound can be isolated from marine ascidians or associated cyanobacteria using chromatographic techniques like HPLC or TLC, followed by structural elucidation via high-resolution mass spectrometry (HRESIMS) and NMR spectroscopy. For example, HRESIMS provides molecular formula determination (e.g., C28H25NO7 with ∆4.5 ppm accuracy), while NMR identifies functional groups and aromatic substitution patterns . These methods are critical for confirming purity and distinguishing this compound from analogs like Lamellarin θ or κ.

Q. How can researchers validate the identity of this compound in synthetic or natural extracts?

Validation requires cross-referencing spectral data (e.g., NMR, IR, UV-Vis) with literature values, particularly focusing on unique features such as oxymethyl groups (δC 56.0–55.7 in NMR) and trisubstituted benzene ring signals. Synthetic batches should also match retention factors (Rf) from TLC analyses under standardized solvent systems .

Q. What in vitro assays are recommended for preliminary cytotoxicity screening of this compound?

Standard assays include MTT or SRB tests against cancer cell lines (e.g., T47D breast cancer cells), with IC50 values calculated using dose-response curves. Parallel testing on non-cancerous cell lines ensures selectivity. Data interpretation should account for potential artifacts, such as solvent toxicity or aggregation effects .

Advanced Research Questions

Q. How can 4D-QSAR modeling optimize this compound derivatives for enhanced cytotoxicity?

Receptor-independent 4D-QSAR analysis aligns this compound’s 3D conformation (e.g., alignment 3 with r2=0.999r^2 = 0.999 and xvr2=0.998xv-r^2 = 0.998) to identify pharmacophores critical for binding. Parameters like electrostatic potential, hydrophobicity, and hydrogen-bonding regions guide structural modifications (e.g., introducing electron-withdrawing groups at specific positions) .

Q. What experimental strategies resolve contradictions in this compound’s mechanism of action (e.g., topoisomerase inhibition vs. mitochondrial targeting)?

Comparative studies using isoform-specific topoisomerase inhibitors (e.g., camptothecin for Topo-I) and mitochondrial membrane potential assays (e.g., JC-1 staining) can clarify primary targets. Knockout cell lines (e.g., Topo-I-deficient cells) further validate mechanistic hypotheses .

Q. How should researchers design synthetic routes to improve this compound’s bioavailability?

Modular synthesis via 1,3-dipolar cycloaddition or lactone ring closure (as used for Lamellarin D trimethyl ether) allows strategic functionalization. Introducing PEGylated side chains or prodrug moieties enhances solubility, while in vitro metabolic stability assays (e.g., liver microsomes) assess pharmacokinetic improvements .

Q. What statistical approaches are robust for analyzing this compound’s synergistic effects with existing chemotherapeutics?

Combination index (CI) analysis via the Chou-Talalay method quantifies synergism/antagonism. Dose-matrix experiments (e.g., 5×5 concentration grids) paired with ANOVA or machine learning models (e.g., random forest) identify non-linear interactions .

Methodological Best Practices

Q. How to ensure reproducibility in this compound synthesis and bioactivity assays?

  • Synthesis : Document reaction conditions (temperature, solvent purity, catalyst loading) and characterize intermediates. Use standardized protocols for lactonization or cycloaddition steps .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity), validate cell line authenticity via STR profiling, and report IC50 values with 95% confidence intervals .

Q. What criteria determine whether a this compound study warrants supplemental data publication?

Supplemental materials should include raw spectral data, crystallographic coordinates (if available), and detailed dose-response curves. For synthetic studies, provide NMR spectra for all intermediates and HPLC purity reports (>95%) .

Q. How to address discrepancies in reported cytotoxic potencies of this compound across studies?

Cross-validate results using shared reference compounds (e.g., Lamellarin D as a benchmark) and standardized cell lines. Meta-analyses should adjust for variables like assay duration, serum concentration in media, and passage number .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.